molecular formula C17H20ClN3O2S B2448396 4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine CAS No. 478041-43-9

4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine

Cat. No. B2448396
M. Wt: 365.88
InChI Key: VZDKOZMMYWDIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine” is a chemical compound with the molecular formula C17H20ClN3O2S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 365.878 Da and the monoisotopic mass is 365.096466 Da .

Scientific Research Applications

Pharmacological Investigations

4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101), a morpholine derivative, demonstrated potent analgesic activity in experimental animal models. Its mechanism of action resembled that of aminopyrine, suggesting its potential as a new analgesic and anti-inflammatory drug. M73101 displayed significant inhibitory activities on acute inflammatory edema and suppressed the permeability of capillary vessels. Interestingly, it was much less active than other anti-inflammatory drugs in causing gastric lesions, highlighting its therapeutic potential with a superior safety profile compared to other drugs like phenylbutazone and acetylsalicylic acid (Sato, Ishizuka, & Yamaguchi, 1981).

Anticonvulsant Properties

p-Aminobenzene sulphonyl morpholine, also known as compound 82/208, exhibited anticonvulsant activity against tonic seizures in mice induced by various agents. It showed several distinct advantages over diphenyl hydantoin, a standard anticonvulsant, in experimental evaluations, marking its potential as a new anticonvulsant agent (Dua, Ahuja, & Anand, 1994).

Antiestrogenic Activity

A synthesized compound demonstrated potent antiestrogenic activity both orally and subcutaneously in rats and mice. In vitro binding studies indicated that the compound has a very high binding affinity for rat uterine cytosol estrogen receptors, exceeding that of estradiol. This finding suggests the potential application of the compound in therapeutic settings targeting estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Anti-Inflammatory Activity

A series of new thiophene derivatives synthesized by interacting 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate exhibited anti-inflammatory activity. The structure-activity relationship analysis and subsequent synthetic modifications led to compounds with pronounced biological activities, suggesting their potential as clinically useful anti-inflammatory agents (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).

properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-22-11-15-10-16(21-6-8-23-9-7-21)20-17(19-15)24-12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDKOZMMYWDIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine

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